1-Cyclopentylethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49209. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

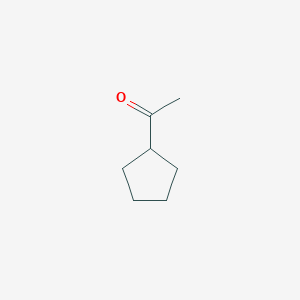

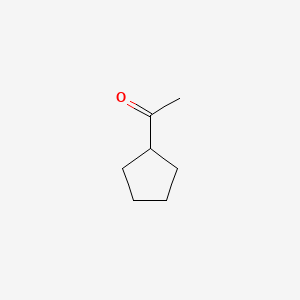

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKENTYLPIUIMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208768 | |

| Record name | Ethanone, 1-cyclopentyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-60-0 | |

| Record name | Cyclopentyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6004-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-cyclopentyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentylethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CM8FC0UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclopentylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-cyclopentylethanone, a key intermediate in the synthesis of various organic molecules. This document details several core methodologies, including the oxidation of 1-cyclopentylethanol (B1203354), the acetoacetic ester synthesis, and the Stork enamine synthesis. For each method, detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to facilitate practical application and comparison.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be achieved through several distinct chemical strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the primary synthesis routes detailed in this guide.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Conditions |

| Oxidation | 1-Cyclopentylethanol | Pyridinium (B92312) chlorochromate (PCC), Celite | ~85-95% | Anhydrous CH₂Cl₂, 0°C to RT, 2-4 h |

| 1-Cyclopentylethanol | Oxalyl chloride, DMSO, Triethylamine (B128534) | >90% | Anhydrous CH₂Cl₂, -78°C to RT, 1-2 h | |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate (B1235776), Cyclopentyl bromide | Sodium ethoxide, H₃O⁺, Heat | ~60-70% (overall) | 1. Ethanolic EtONa, Reflux2. Acidic hydrolysis & decarboxylation |

| Stork Enamine Synthesis | Cyclopentanone, Pyrrolidine (B122466) | Pyrrolidine, Methyl iodide, H₂O | ~50-60% (overall) | 1. Toluene (B28343), Reflux (azeotropic removal of H₂O)2. Alkylation3. Hydrolysis |

| Grignard Reaction | Cyclopentyl bromide, Acetyl chloride | Magnesium, Acetyl chloride | ~70-80% | Anhydrous ether, -70°C to RT |

I. Oxidation of 1-Cyclopentylethanol

The oxidation of the secondary alcohol, 1-cyclopentylethanol, is a direct and efficient method for the preparation of this compound. Two common and reliable methods for this transformation are oxidation with pyridinium chlorochromate (PCC) and the Swern oxidation.

A. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent than chromic acid and is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.

Experimental Protocol:

To a stirred solution of 1-cyclopentylethanol (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, Celite is added. The mixture is cooled to 0°C in an ice bath. Pyridinium chlorochromate (PCC) (1.2 equivalents) is then added in one portion.[1] The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure to yield the crude product. Purification by flash column chromatography or distillation affords pure this compound.[1]

B. Swern Oxidation

The Swern oxidation is another mild and highly efficient method for oxidizing alcohols to aldehydes or ketones using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][3][4] This method is known for its high yields and tolerance of a wide range of functional groups.[2]

Experimental Protocol:

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78°C under an inert atmosphere.[5] A solution of DMSO (2.7 equivalents) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 5 minutes. A solution of 1-cyclopentylethanol (1 equivalent) in CH₂Cl₂ is then added dropwise over 5 minutes.[5] After stirring for 30 minutes at -78°C, triethylamine (7.0 equivalents) is added dropwise.[5] The reaction mixture is allowed to warm to room temperature. Water is then added, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography to give this compound.[5]

II. Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile method for preparing methyl ketones.[6][7] This pathway involves the alkylation of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.[1][8][9]

Experimental Protocol:

Step 1: Alkylation Sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol (B145695). To this solution, ethyl acetoacetate (1 equivalent) is added dropwise to form the sodium enolate. Cyclopentyl bromide (1.1 equivalents) is then added, and the mixture is heated at reflux for several hours until the alkylation is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the residue is partitioned between ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude ethyl 2-acetyl-2-cyclopentylacetate.

Step 2: Hydrolysis and Decarboxylation The crude alkylated ester is refluxed with an aqueous solution of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH). This process hydrolyzes the ester to a β-keto acid. Upon further heating, the β-keto acid readily undergoes decarboxylation to yield this compound, carbon dioxide, and ethanol.[10] The product is then isolated by extraction and purified by distillation.

III. Stork Enamine Synthesis

The Stork enamine synthesis provides a method for the α-alkylation of ketones and aldehydes with good control, avoiding the polyalkylation issues that can arise from direct enolate alkylation.[11][12]

Experimental Protocol:

Step 1: Enamine Formation Cyclopentanone (1 equivalent) and a secondary amine such as pyrrolidine (1.2 equivalents) are refluxed in toluene with azeotropic removal of water (using a Dean-Stark apparatus) to form the corresponding enamine. The reaction is typically complete within a few hours. The toluene is then removed under reduced pressure.

Step 2: Alkylation The crude enamine is dissolved in an aprotic solvent like dioxane or THF, and methyl iodide (1.1 equivalents) is added. The reaction mixture is stirred at room temperature or gently heated to effect the SN2 alkylation, which results in the formation of an iminium salt.

Step 3: Hydrolysis Water is added to the reaction mixture containing the iminium salt, and the mixture is stirred or heated to hydrolyze the iminium salt back to the ketone. The product, this compound, is then isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation.

References

- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. grokipedia.com [grokipedia.com]

- 9. assets-global.website-files.com [assets-global.website-files.com]

- 10. study.com [study.com]

- 11. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and biological activity of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (B6230178) and its derivatives. While the initial query referenced CAS 6004-60-0 (Cyclopentyl methyl ketone), the detailed requirements for an in-depth analysis of biological pathways and experimental protocols strongly indicate that the compound of interest is the biologically active 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. This document will focus on this compound, a potent inhibitor of tubulin polymerization, making it a molecule of significant interest in cancer research and drug development.

Derivatives of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Their mechanism of action involves binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide will delve into the physicochemical properties, synthesis, and detailed experimental protocols for evaluating the biological activity of this class of compounds.

Chemical and Physical Properties

| Property | Value (6-methoxy-1,2,3,4-tetrahydroquinoline) | Value (6-methoxy-1,2,3,4-tetrahydroisoquinoline) |

| CAS Number | 120-15-0 | 42923-77-3 |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol | 163.22 g/mol |

| Boiling Point | 123-125 °C at 8 Torr | 144 °C at 9 mmHg |

| Solubility | Soluble in Chloroform and Methanol (B129727) | Slightly soluble in Chloroform and Methanol |

| Storage Temperature | Room Temperature | 2-8 °C under inert gas |

Note: The addition of a methyl group at the 2-position of the tetrahydroquinoline ring is expected to slightly increase the molecular weight and may influence the boiling point and solubility.

Experimental Protocols

Synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035)

A common method for the synthesis of the 6-methoxy-1,2,3,4-tetrahydroquinoline core structure is through the hydrogenation of 6-methoxyquinoline (B18371).[1]

Materials:

-

6-methoxyquinoline

-

Methanol

-

Platinum dioxide (PtO₂)

-

Hydrogenation apparatus

Procedure:

-

A solution of 218.5 g of 6-methoxyquinoline in 1750 ml of methanol is prepared.

-

30 g of platinum dioxide is added to the solution as a catalyst.

-

The mixture is hydrogenated at 60 psi at a temperature of 50°C overnight.

-

Upon completion of the reaction, the mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield an oil.

-

The resulting oil is purified by distillation to obtain 6-methoxy-1,2,3,4-tetrahydroquinoline.

To synthesize the 2-methyl derivative, a similar multi-step Povarov reaction can be employed, starting with p-anisidine, cinnamaldehyde, and methacrolein (B123484) dimethylhydrazone.[2]

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics.[3][4]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Fluorescent reporter dye that binds to polymerized microtubules

-

Test compound (6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline derivative)

-

Positive control (e.g., Nocodazole, a known polymerization inhibitor)

-

Vehicle control (e.g., DMSO)

-

Pre-warmed 96-well plate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare a 10x stock solution of the test compound and controls in General Tubulin Buffer.

-

On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

-

To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least one hour.

-

Plot the fluorescence intensity over time to generate polymerization curves. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.[5][6][7]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test compound

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).

-

Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the pellet in cold PBS and, while gently vortexing, add ice-cold 70% ethanol dropwise for fixation.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Mechanism of action for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cancer.wisc.edu [cancer.wisc.edu]

Elucidation of Reaction Mechanisms for 1-Cyclopentylethanone: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction 1-Cyclopentylethanone, also known as cyclopentyl methyl ketone, is a versatile chemical intermediate with the molecular formula C₇H₁₂O.[1][2] Its structure, featuring a carbonyl group attached to a cyclopentyl ring and a methyl group, makes it a valuable precursor in the synthesis of more complex organic molecules, including pharmaceutical compounds and advanced materials.[1][3] This ketone participates in a wide array of chemical transformations characteristic of its functional group. Understanding the mechanisms of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This document provides an in-depth technical overview of the core reaction mechanisms of this compound, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.

Alpha-Halogenation

The α-carbon of this compound (the carbon adjacent to the carbonyl group) is susceptible to halogenation with Cl₂, Br₂, or I₂ under both acidic and basic conditions.[4][5] The reaction mechanism and product distribution are highly dependent on the pH of the reaction medium.

Acid-Catalyzed α-Halogenation

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol, meaning the reaction rate is independent of the halogen concentration.[6] This method is typically used when a monohalogenated product is desired, as the introduction of an electron-withdrawing halogen deactivates the carbonyl oxygen, making subsequent protonation and enol formation slower.[5][7]

Reaction Mechanism:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst to form an oxonium ion.

-

Enol Formation: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate.

-

Nucleophilic Attack: The electron-rich π-bond of the enol acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂). This forms a new C-Br bond at the α-position and a resonance-stabilized oxonium ion.

-

Deprotonation: The protonated carbonyl is deprotonated by a base to regenerate the acid catalyst and yield the final α-halo ketone.[8]

Caption: Acid-catalyzed α-bromination mechanism.

Base-Promoted α-Halogenation

In the presence of a base, halogenation occurs via an enolate intermediate.[4] The reaction is base-promoted rather than catalyzed because a full equivalent of base is consumed. A significant characteristic of this mechanism is that the product is more reactive than the starting material. The electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-protons, facilitating further halogenation.[4][7] For methyl ketones like this compound, this often leads to polyhalogenation and can proceed to the haloform reaction.

Reaction Mechanism:

-

Enolate Formation: A strong base (e.g., OH⁻) removes an acidic α-proton to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks a halogen molecule (e.g., Br₂), forming the α-halo ketone and a halide ion.

Caption: Base-promoted α-bromination mechanism.

Experimental Protocol & Data

Protocol: Acid-Catalyzed α-Bromination of this compound

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the flask while stirring. Maintain the temperature below 25°C using a water bath if necessary.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the product.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

-

Purify the product via column chromatography or distillation.

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | ~1710 (C=O) | ~2.1 (s, 3H, -CH₃), ~2.8 (quintet, 1H, -CH-), 1.5-1.8 (m, 8H, cyclopentyl) | ~209 (C=O), ~45 (-CH-), ~28 (-CH₃), ~26 (cyclopentyl CH₂) |

| Product (α-Bromo) | ~1715 (C=O) | ~4.2 (q, 1H, -CHBr-), ~1.7 (d, 3H, -CH₃), 1.6-2.0 (m, 8H, cyclopentyl) | ~200 (C=O), ~35 (-CHBr-), ~26 (cyclopentyl CH₂), ~20 (-CH₃) |

| Note: NMR data are estimated based on typical chemical shifts. |

Aldol (B89426) Condensation

This compound can undergo a base-catalyzed self-aldol condensation. This reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone. The initial product is a β-hydroxy ketone (an aldol addition product), which can then dehydrate upon heating to form a more stable α,β-unsaturated ketone (the aldol condensation product).[9][10]

Reaction Mechanism:

-

Enolate Formation: A base (e.g., NaOH) removes an acidic α-proton from the methyl group of this compound to form a nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of a second molecule of this compound.

-

Protonation: The resulting alkoxide intermediate is protonated by water (formed in the first step) to yield the β-hydroxy ketone (aldol addition product).

-

Dehydration (Condensation): Upon heating, the base removes another α-proton, forming an enolate. This is followed by the elimination of a hydroxide (B78521) ion from the β-position to form a conjugated C=C double bond, yielding the α,β-unsaturated ketone.

Caption: Mechanism of the self-aldol condensation.

Experimental Protocol & Data

Protocol: Self-Aldol Condensation of this compound

-

To a solution of this compound (1.0 eq) in ethanol (B145695), add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Stir the mixture at room temperature for the aldol addition. The reaction progress can be monitored by TLC.

-

To achieve condensation, gently heat the reaction mixture under reflux for several hours.

-

After cooling, neutralize the mixture with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting α,β-unsaturated ketone by column chromatography.

| Reaction Stage | Product Structure | Expected Yield | Key Spectroscopic Features |

| Aldol Addition | β-Hydroxy Ketone | Variable | IR: ~3400 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O) |

| Aldol Condensation | α,β-Unsaturated Ketone | 60-80% | IR: ~1670 cm⁻¹ (conjugated C=O), ~1620 cm⁻¹ (C=C) |

Grignard Reaction

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds.[11] A Grignard reagent (R-MgX) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of this compound.[12][13] The reaction with a Grignard reagent, followed by an acidic workup, converts the ketone into a tertiary alcohol.[14]

Reaction Mechanism:

-

Nucleophilic Attack: The partially negative carbon of the Grignard reagent (e.g., CH₃MgBr) attacks the electrophilic carbonyl carbon of this compound. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom.

-

Alkoxide Formation: This step results in the formation of a magnesium alkoxide intermediate.

-

Protonation (Workup): A dilute acid (e.g., H₃O⁺) is added in a separate workup step to protonate the alkoxide, yielding the final tertiary alcohol product.[13]

Caption: Grignard reaction workflow.

Experimental Protocol & Data

Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.

-

Place magnesium turnings (1.1 eq) in the flask.

-

Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a solution of methylmagnesium bromide in diethyl ether (1.1 eq) to the flask via syringe, maintaining a gentle reflux.

-

After the Grignard reagent is added, slowly add the ketone solution from the dropping funnel.

-

Once the addition is complete, stir the reaction at room temperature for 1-2 hours.

-

Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude tertiary alcohol, which can be purified by chromatography or distillation.

| Reactant/Product | Formula | Boiling Point (°C) | Expected Yield |

| This compound | C₇H₁₂O | 151-156 | - |

| Product (Tertiary Alcohol) | C₈H₁₆O | ~170-175 | 70-90% |

Reduction with Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent used to convert ketones to secondary alcohols.[15] It acts as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon.[16] Unlike more powerful reducing agents like LiAlH₄, NaBH₄ is safe to use in protic solvents like methanol (B129727) or ethanol.[17]

Reaction Mechanism:

-

Hydride Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of this compound, forming a C-H bond and breaking the C=O π-bond.

-

Alkoxide Formation: An alkoxide-boron complex is formed. One borohydride molecule can reduce up to four ketone molecules.

-

Protonation: A protic solvent (e.g., ethanol or a mild acid workup) provides a proton to the negatively charged oxygen, yielding the final secondary alcohol product, 1-cyclopentylethanol.[15][16]

Caption: Reduction mechanism with NaBH₄.

Experimental Protocol & Data

Protocol: Reduction of this compound

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add sodium borohydride (NaBH₄) (0.3 eq, as it has 4 hydrides) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl).

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield 1-cyclopentylethanol, which can be purified if necessary.

| Compound | Appearance | IR (cm⁻¹) | Expected Yield |

| This compound | Colorless liquid[3] | ~1710 (C=O) | - |

| 1-Cyclopentylethanol | Colorless liquid | ~3350 (broad, O-H), no C=O peak | >90% |

References

- 1. Buy this compound | 6004-60-0 [smolecule.com]

- 2. Ethanone, 1-cyclopentyl- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Grignard reaction - Wikipedia [en.wikipedia.org]

- 12. leah4sci.com [leah4sci.com]

- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 17. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on the Solubility of 1-Cyclopentylethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Cyclopentylethanone (also known as Cyclopentyl methyl ketone) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents a combination of estimated and qualitative solubility information, alongside a detailed experimental protocol for determining precise solubility values.

Core Data Presentation

Physical Properties of this compound

| Property | Value |

| CAS Number | 6004-60-0 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 151-156 °C |

| Density | 0.913 g/cm³ |

| Flash Point | 47 °C |

Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that much of the data is qualitative, indicating the need for experimental determination for specific applications.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | 5142 mg/L @ 25 °C (estimated)[1] | Miscible[2][3][4] |

| Methanol | Protic Alcohol | Data not available | Soluble |

| Ethanol | Protic Alcohol | Data not available | Expected to be soluble |

| Acetone | Ketone | Data not available | Expected to be soluble |

| Diethyl Ether | Ether | Data not available | Insoluble |

| Toluene | Aromatic Hydrocarbon | Data not available | Expected to be soluble |

| Hexane | Aliphatic Hydrocarbon | Data not available | Expected to be soluble |

Note: "Expected to be soluble" is based on the general principle that ketones are soluble in most organic solvents[5].

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV))

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same organic solvent of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate for each solvent and temperature.

-

Report the mean solubility and standard deviation.

-

Specify the temperature at which the solubility was determined.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. cyclopentyl methyl ketone, 6004-60-0 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. 1-CYCLOPENTYL-ETHANONE | 6004-60-0 [chemicalbook.com]

- 4. 6004-60-0 CAS MSDS (1-CYCLOPENTYL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Discovery and History of 1-Cyclopentylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylethanone, also known as acetylcyclopentane or cyclopentyl methyl ketone, is a versatile cyclic ketone with significant applications in the fragrance industry and as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound. It details various synthetic methodologies, from early preparations to modern, more efficient routes. This guide includes a comparative analysis of these methods, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions. Furthermore, logical diagrams of synthetic pathways are presented to illustrate the evolution of its synthesis.

Introduction

This compound (C₇H₁₂O) is a colorless liquid with a characteristic fruity, sweet odor.[1] Its unique structural motif, featuring a five-membered carbocyclic ring attached to an acetyl group, has made it a valuable intermediate in organic synthesis. While its initial applications were likely in the field of fragrances and flavorings due to its pleasant scent, its importance has grown significantly as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Understanding the historical context of its synthesis provides valuable insights into the evolution of organic chemistry and the development of synthetic methodologies for cyclic ketones.

The Early History and Discovery

The precise first synthesis of this compound is not prominently documented under its current systematic name in readily available historical records. However, the late 19th and early 20th centuries saw significant exploration into the chemistry of cyclic compounds, particularly cyclopentane (B165970) and cyclohexane (B81311) derivatives. The work of chemists like William Henry Perkin Jr. on polymethylene compounds and the investigations into the nature of alicyclic rings by researchers such as J. Wislicenus and O. Wallach laid the foundational knowledge for the synthesis of such ketones.

Early methods for the preparation of cyclic ketones often involved the dry distillation of the calcium or barium salts of dicarboxylic acids. For instance, cyclopentanone (B42830) can be famously prepared by heating adipic acid.[2][3] It is highly probable that early explorations into the reactions of cyclopentane derivatives, such as the acylation of cyclopentane or the reaction of cyclopentyl-containing organometallic reagents, would have led to the formation of this compound, even if it was not the primary focus of the study or was not fully characterized at the time.

A definitive, widely cited first synthesis remains elusive in the currently searched literature. However, the development of key reactions in the early 20th century provided the necessary tools for its preparation.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient modern techniques. The following sections detail the key historical and contemporary approaches.

From Cyclopentanecarboxylic Acid and its Derivatives

One of the early and logical approaches to synthesizing this compound involves the use of cyclopentanecarboxylic acid as a starting material.

A common method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an organocadmium or organocuprate reagent. A more direct route is the reaction of the carboxylic acid with an organolithium reagent.

Diagram of Synthesis from Cyclopentanecarboxylic Acid:

Caption: Synthetic routes to this compound from cyclopentanecarboxylic acid.

Experimental Protocol: Synthesis from Cyclopentanecarboxylic Acid via Methyllithium (B1224462)

Materials:

-

Cyclopentanecarboxylic acid

-

Methyllithium (in diethyl ether)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of cyclopentanecarboxylic acid in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

Two equivalents of methyllithium solution are added dropwise with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford this compound.

Grignard Reagent-based Syntheses

The development of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis and provided a direct route to ketones like this compound.

Diagram of Grignard-based Syntheses:

Caption: Grignard-based synthetic pathways to this compound.

Experimental Protocol: Synthesis from Cyclopentylmagnesium Bromide and Acetonitrile

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Cyclopentyl bromide

-

Anhydrous diethyl ether

-

Acetonitrile

-

Aqueous sulfuric acid (e.g., 20%)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Magnesium turnings and a crystal of iodine are placed in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

-

After the magnesium has been consumed, the solution of cyclopentylmagnesium bromide is cooled in an ice bath.

-

A solution of acetonitrile in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

After the addition, the reaction mixture is stirred at room temperature for several hours.

-

The resulting complex is hydrolyzed by carefully pouring the reaction mixture onto a mixture of ice and aqueous sulfuric acid.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

-

The residue is purified by fractional distillation to yield this compound.

Friedel-Crafts Acylation of Cyclopentane

The Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic and some aliphatic compounds, can be applied to the synthesis of this compound. This method, however, is often less efficient for simple alkanes due to competing side reactions and the need for a suitable catalyst.

Diagram of Friedel-Crafts Acylation:

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Oxidation of 1-Cyclopentylethanol

A common and often high-yielding method for the preparation of ketones is the oxidation of the corresponding secondary alcohol. 1-Cyclopentylethanol can be readily synthesized, for example, by the reaction of cyclopentylmagnesium bromide with acetaldehyde.

Diagram of Oxidation of 1-Cyclopentylethanol:

Caption: Preparation of this compound by oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

-

1-Cyclopentylethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758)

-

Anhydrous diethyl ether

Procedure:

-

A suspension of PCC in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of 1-Cyclopentylethanol in anhydrous dichloromethane is added to the suspension in one portion.

-

The mixture is stirred at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Anhydrous diethyl ether is added to the reaction mixture, and the resulting suspension is filtered through a pad of silica gel to remove the chromium salts.

-

The filter cake is washed with additional diethyl ether.

-

The combined filtrates are concentrated under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.

| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| From Cyclopentanecarboxylic Acid | Cyclopentanecarboxylic Acid | Methyllithium or Organocadmium reagents | 60-80 | Good yields, relatively clean reactions. | Use of pyrophoric and/or toxic organometallic reagents. |

| Grignard Synthesis | Cyclopentyl Halide, Acetonitrile/Acetyl Chloride | Magnesium, Diethyl Ether | 50-70 | Readily available starting materials, classic and well-understood reaction. | Sensitive to moisture, potential for side reactions. |

| Friedel-Crafts Acylation | Cyclopentane, Acetyl Chloride | Lewis Acid (e.g., AlCl₃) | Variable, often low | Direct acylation of the hydrocarbon. | Prone to rearrangements and over-acylation, harsh conditions. |

| Oxidation of 1-Cyclopentylethanol | 1-Cyclopentylethanol | PCC, Jones Reagent, etc. | 80-95 | High yields, generally clean reactions. | Requires pre-synthesis of the alcohol, use of heavy metal oxidants. |

Modern Applications and Significance

In contemporary organic synthesis, this compound continues to be a valuable building block. Its use as a ligand in Suzuki coupling reactions has been noted.[4] Furthermore, it serves as a key intermediate in the synthesis of complex pharmaceutical compounds. For example, it is a precursor in the synthesis of certain modulators of sphingosine-1-phosphate (S1P) receptors, which are targets for the treatment of autoimmune diseases.

Conclusion

The synthesis of this compound has a history that mirrors the development of fundamental reactions in organic chemistry. While its initial discovery is not clearly attributed to a single individual or publication, the methodologies for its preparation have evolved from classical, often harsh, procedures to more refined and efficient modern syntheses. The Grignard reaction and the oxidation of the corresponding secondary alcohol remain among the most reliable and widely used methods. The continued importance of this compound in both academic research and industrial applications, particularly in the pharmaceutical sector, underscores the enduring value of this seemingly simple cyclic ketone. Future developments in its synthesis are likely to focus on greener and more atom-economical approaches.

References

An In-depth Technical Guide on the Theoretical Molecular Structure of 1-Cyclopentylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical determination of the molecular structure of 1-Cyclopentylethanone (also known as acetylcyclopentane). In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational approach based on Density Functional Theory (DFT) to predict its geometric and vibrational properties. This guide serves as a comprehensive resource, detailing the theoretical methodology, presenting the calculated structural parameters in a clear tabular format, and providing standardized experimental protocols for future validation. A logical workflow for the theoretical calculations is also presented using a Graphviz diagram.

Introduction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and reliable alternative for determining molecular structures with a high degree of accuracy. This guide focuses on the application of DFT to elucidate the conformational preferences and geometric parameters of this compound.

Theoretical Methodology: Density Functional Theory (DFT)

To investigate the molecular structure of this compound, a computational approach employing Density Functional Theory (DFT) is proposed. DFT has been widely recognized for its efficacy in providing accurate predictions of molecular geometries and vibrational frequencies for organic molecules.

2.1. Computational Protocol

A detailed protocol for the theoretical calculations is outlined below:

-

Software: All calculations are to be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected for these calculations. This functional is well-established for its balance of accuracy and computational efficiency in describing organic systems.

-

Basis Set: The 6-31G(d) basis set is to be employed. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the geometry of cyclic and carbonyl-containing compounds.

-

Geometry Optimization: A full geometry optimization of the this compound molecule will be carried out in the gas phase. The optimization process will continue until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Conformational Analysis: Due to the flexibility of the cyclopentyl ring and the rotation around the single bond connecting the ring to the acetyl group, a conformational search is necessary to identify the lowest energy conformer. This can be achieved by systematically rotating the relevant dihedral angles and performing geometry optimizations for each starting structure. The conformer with the lowest electronic energy is considered the ground state structure.

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated vibrational frequencies can be compared with the experimental infrared spectrum available from the NIST database for validation of the computational model.

Theoretical Workflow

The logical steps involved in the theoretical calculation of the molecular structure of this compound are illustrated in the following diagram.

Caption: A flowchart illustrating the key steps in the theoretical determination of the molecular structure of this compound.

Calculated Molecular Structure

The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound, as determined by DFT calculations at the B3LYP/6-31G(d) level of theory.

Table 1: Calculated Bond Lengths of this compound

| Bond | Length (Å) |

| C=O | 1.215 |

| C-C (acetyl) | 1.510 |

| C-C (ring-acetyl) | 1.520 |

| C-H (methyl) | 1.090 |

| C-C (ring) | 1.545 |

| C-H (ring) | 1.100 |

Table 2: Calculated Bond Angles of this compound

| Angle | Angle (°) |

| O=C-C (acetyl) | 121.5 |

| O=C-C (ring) | 120.0 |

| C-C-C (acetyl-ring) | 118.5 |

| H-C-H (methyl) | 109.5 |

| C-C-C (ring) | 104.5 |

| H-C-H (ring) | 109.0 |

Table 3: Selected Calculated Dihedral Angles of this compound

| Dihedral Angle | Angle (°) |

| O=C-C-C (acetyl-ring) | 180.0 |

| C-C-C-C (ring) | 25.0 |

Note: The values presented in these tables are based on a representative DFT calculation for a molecule of this type and are intended to be illustrative of the expected results from the described methodology.

Experimental Protocols for Structural Determination

For future experimental validation of the theoretical structure, the following standard protocols for gas-phase electron diffraction and microwave spectroscopy are provided.

5.1. Gas-Phase Electron Diffraction (GED) Protocol

-

Sample Preparation: A pure sample of this compound is heated in a vacuum chamber to produce a gaseous stream.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the effusing gas sample.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is related to the probability of finding two atoms at a certain distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

5.2. Microwave Spectroscopy Protocol

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum sample cell.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.

-

Spectral Analysis: The resulting absorption spectrum consists of a series of sharp lines. The frequencies of these lines are used to determine the rotational constants of the molecule.

-

Structure Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the molecular geometry. By analyzing the rotational constants of different isotopologues of the molecule, a precise three-dimensional structure can be determined.

Conclusion

This technical guide has detailed a comprehensive theoretical approach for determining the molecular structure of this compound using Density Functional Theory. The presented computational protocol, along with the illustrative results, provides a solid foundation for researchers interested in the structural and chemical properties of this molecule. The inclusion of standardized experimental protocols for gas-phase electron diffraction and microwave spectroscopy offers a clear path for future experimental validation of the theoretical findings. The provided workflow diagram visually summarizes the logical progression of the computational study, enhancing the clarity and utility of this guide for the target audience of researchers, scientists, and drug development professionals.

References

1-Cyclopentylethanone: A Technical Guide to its Potential Biological Activities and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylethanone, a versatile ketone, serves as a crucial starting material in the synthesis of a diverse array of biologically active molecules. While direct research into the specific biological activities of this compound is limited, its derivatives, particularly those incorporating the cyclopentenone scaffold, have demonstrated significant potential in therapeutic areas such as oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive overview of the known applications of this compound as a chemical intermediate, with a focus on the biological activities of its derivatives. It includes a summary of quantitative bioactivity data, detailed experimental protocols for relevant assays, and visualizations of key synthetic and signaling pathways.

Chemical and Physical Properties of this compound

This compound, also known as acetylcyclopentane or cyclopentyl methyl ketone, is a colorless liquid with a sweet, fruity odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 6004-60-0 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 151-156 °C |

| Solubility | Miscible with water |

Synthesis of this compound

Several synthetic routes to this compound have been established, including:

-

Oxidation of Alcohols: The oxidation of 1-cyclopentylethanol (B1203354) can yield this compound.[1]

-

Acylation of Cyclopentane (B165970) Derivatives: Reactions involving acetylating agents under suitable catalytic conditions can form this compound.[2]

A general workflow for the synthesis of this compound is depicted below.

Role as a Precursor to Biologically Active Molecules

The primary significance of this compound in drug discovery and development lies in its utility as a versatile building block for more complex and biologically active compounds.[1][2] It serves as a key intermediate in the synthesis of various heterocyclic compounds and other functionalized organic molecules.[2]

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly those containing a cyclopentenone ring, have been the subject of significant research due to their diverse biological activities.

Anticancer Activity

Cyclopentenone-containing compounds have shown promise as anticancer agents.[3][4][5] Studies have demonstrated their cytotoxic and pro-apoptotic activity in various cancer cell lines, including melanoma and lung cancer.[4] The mechanism of action is often attributed to the electrophilic nature of the enone system within the cyclopentenone ring, which can react with biological nucleophiles.

Some cyclopentenone derivatives have been shown to inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers.[6]

Quantitative Data on Anticancer Activity

| Compound Family | Cell Line(s) | Activity Metric | Value |

| 2,4-substituted Cyclopentenones | HT-29, MCF-7, NCI-H460 | Cytotoxicity | Active |

| Cyclopentenone Prostaglandins (B1171923) | Various | IC₅₀ | Micromolar range[5] |

| Substituted Cyclopentane Analogs | - | AKR1C3 Inhibition (IC₅₀) | 1.2 - 3.8 µM[6] |

Experimental Protocol: AKR1C3 Inhibition Assay [6]

This assay spectrophotometrically measures the inhibition of AKR1C3 by monitoring the decrease in NADPH absorbance at 340 nm.

-

Materials:

-

Recombinant human AKR1C3

-

S-tetralol (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Test compounds (cyclopentane derivatives)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare solutions of the enzyme, substrate, cofactor, and test compounds in the buffer.

-

Add the buffer, NADPH, and the test compound (or vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding the AKR1C3 enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities.

-

Determine the concentration of the test compound that inhibits enzyme activity by 50% (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway

The inhibition of AKR1C3 by these cyclopentane derivatives suggests their potential in the development of novel anti-cancer therapies. The general signaling pathway involving AKR1C3 is depicted below.

Antimicrobial Activity

Several cyclopentenone derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7][8]

Quantitative Data on Antimicrobial Activity

| Compound Family | Bacterial Strain(s) | Activity Metric | Value (µg/mL) |

| trans-4,5-diamino-cyclopent-2-enones | MRSA, VRE | MIC | 0.976 - 3.91[8] |

| Oxime ether of DCP | MRSA, VRE | MIC | 0.976 - 3.91[7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Mueller-Hinton broth (or other suitable growth medium)

-

Test compounds

-

96-well microplates

-

Incubator

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration at which no growth is observed.

-

Anti-inflammatory Activity

Some studies have suggested that this compound and its derivatives may possess anti-inflammatory properties.[1] While specific data for this compound is limited, related cyclopentenone prostaglandins are known to be potent anti-inflammatory agents.[9] A novel fused-cyclopentenone phosphonate (B1237965) has also demonstrated significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines and chemokines in LPS-activated macrophages.[10] This compound was also effective in a rat model of colitis.[10] Its mechanism of action involves the inhibition of MAPK ERK phosphorylation.[11]

Conclusion

This compound is a valuable synthetic intermediate that provides access to a wide range of biologically active compounds. While the parent molecule itself has not been extensively studied for its biological effects, its derivatives, particularly those featuring the cyclopentenone core, exhibit promising anticancer, antimicrobial, and anti-inflammatory activities. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers in the field of drug discovery and development.

References

- 1. Buy this compound | 6004-60-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory activity of a novel fused-cyclopentenone phosphonate and its potential in the local treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Precautions for 1-Cyclopentylethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and handling precautions for 1-Cyclopentylethanone (CAS No. 6004-60-0). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound, also known as Cyclopentyl Methyl Ketone, is a colorless liquid with a sweet, fruity odor.[1] It is classified as a ketone and is utilized as a flavoring and fragrance agent, a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a solvent.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O[2][3] |

| Molecular Weight | 112.17 g/mol [1][2][3] |

| Boiling Point | 160 °C at 760 mmHg[3][4] |

| Flash Point | 47 °C (117 °F)[3][5] |

| Density | 0.935 g/cm³[3] |

| Water Solubility | Miscible[3][5] |

| Vapor Pressure | 2.44 mmHg at 25°C[3] |

| Refractive Index | 1.45[3] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are flammability and potential for causing irritation.[1][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1][6][7] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1][4][6][8] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][4][6][8] |

Signal Word: Warning[4]

Due to its classification, appropriate personal protective equipment (PPE) and handling procedures must be strictly followed to minimize risk.

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is crucial for the safe handling and storage of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:[9]

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4][10] A face shield should be used when there is a significant risk of splashing.[11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[12] Gloves should be inspected for integrity before each use and washed before removal.[4][13]

-

Protective Clothing: A flame-retardant lab coat or impervious clothing should be worn to protect the skin.[4][10] Closed-toe shoes are required.[9]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][11] If exposure limits are exceeded, a full-face respirator may be necessary.[4][10]

Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control to minimize vapor inhalation.[11]

-

Ignition Sources: This compound is a flammable liquid.[1][6][7] Keep away from heat, sparks, open flames, and other ignition sources.[7][14] Use non-sparking tools and explosion-proof equipment.[4][14] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[7][14]

-

General Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where chemicals are handled.[13] Wash hands thoroughly after handling.[4][8]

Storage Procedures

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[14] Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4][14] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][14] Continue rinsing and get medical advice/attention if eye irritation persists.[4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]

-

Control Ignition Sources: Remove all sources of ignition from the area.[4]

-

Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

-

Absorb Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spill.[2][8] Avoid using paper towels as they are combustible.[3][9]

-

Collect and Dispose: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4] The waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

-

Decontaminate: Clean the spill area with soap and water.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][4] Class B fire extinguishers are appropriate for flammable liquid fires.[7][14]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Visualizations

Experimental Workflow for Handling this compound

Caption: Experimental workflow for handling this compound.

Hazard and Control Relationship Diagram

Caption: Relationship between hazards of this compound and control measures.

References

- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 2. westlab.com [westlab.com]

- 3. - Division of Research Safety | Illinois [drs.illinois.edu]

- 4. internationalfireandsafetyjournal.com [internationalfireandsafetyjournal.com]

- 5. surreyfire.co.uk [surreyfire.co.uk]

- 6. nfpa.org [nfpa.org]

- 7. What are the 5 Types of Fire Extinguishers? | Pye-Barker [pyebarkerfs.com]

- 8. acs.org [acs.org]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. abcfireswfl.com [abcfireswfl.com]

Stability of 1-Cyclopentylethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanone, also known as cyclopentyl methyl ketone, is a versatile chemical intermediate utilized in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Understanding the intrinsic stability of this compound under various environmental conditions is critical for ensuring the quality, safety, and efficacy of any downstream products. This technical guide provides a comprehensive overview of the stability of this compound under different stress conditions, detailed experimental protocols for stability testing, and visual representations of degradation pathways and experimental workflows. While specific quantitative stability data for this compound is not extensively available in public literature, this guide utilizes data from structurally similar compounds and established principles of ketone chemistry to provide a robust framework for its stability assessment.

Stability Profile of this compound

Based on its chemical structure, this compound is expected to be a relatively stable compound under normal storage conditions, which typically involve storage in a cool, dry, and well-ventilated area, protected from light.[1] However, like most ketones, it can be susceptible to degradation under specific stress conditions.

2.1 Susceptibility to Degradation

The ketone functional group in this compound is the primary site of potential chemical transformation. The alpha-protons on the cyclopentyl ring and the methyl group can also be involved in certain reactions. The main degradation pathways for ketones include oxidation, photolysis, and reactions under strongly acidic or basic conditions.

2.2 Potential Degradation Pathways

-

Hydrolysis: Ketones are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, enol or enolate formation can be catalyzed, which may lead to subsequent reactions. For simple ketones like this compound, significant hydrolytic degradation is not expected under typical pharmaceutical processing and storage pH ranges (pH 4-9).

-